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The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

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Compound of Interest		
Compound Name:	3-Chloro-6-phenylpyridazine	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic rings, make it a versatile core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the diverse biological activities associated with the pyridazine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery.

Anticancer Activity

The pyridazine scaffold is a prominent feature in a vast number of compounds developed for their anticancer properties.[2] These derivatives target a wide array of biological processes crucial for cancer cell proliferation and survival, including signal transduction, tumor metabolism, and epigenetic regulation.[3]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine-containing compounds against various human cancer cell lines. The data is presented as either IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values.



Compound ID/Name	Target/Assay	Cancer Cell Line	Activity (μΜ)	Reference(s)
lmidazo[1,2- b]pyridazine 27f	Mps1 Kinase Inhibition	A549 (Lung)	IC50 = 0.006	[4]
Pyridazinone derivative 2S-5	Cytotoxicity (MTT Assay)	MDA-MB-231 (Breast)	IC50 = 6.21	[5]
Pyridazinone derivative 2S-13	Cytotoxicity (MTT Assay)	4T1 (Mouse Breast)	IC50 = 8.21	[5]
Pyrazolo- pyridazine 4	EGFR Inhibition	-	IC50 = 0.391	[6]
Pyrazolo- pyridazine 4	CDK-2/cyclin A2 Inhibition	-	IC50 = 0.55	[6]
Tetrahydroimidaz o[1,2- b]pyridazine 4e	Cytotoxicity (MTT Assay)	MCF-7 (Breast)	IC50 = 1-10	[7][8]
Tetrahydroimidaz o[1,2- b]pyridazine 4f	Cytotoxicity (MTT Assay)	SK-MEL-28 (Melanoma)	IC50 = 1-10	[7][8]
Imidazo[1,2- a]pyrazine 10a	Mps1 Kinase Inhibition	A549 (Lung)	IC50 = 1.112	[9]
Imidazo[1,2- b]pyridazine 21b	Mps1 Kinase Inhibition	A549 (Lung)	IC50 = 0.039	[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[1]

Materials:



- Human cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader

- Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 μL of complete medium per well. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
- Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[10]
- MTT Addition: After the incubation period, add 10-50 μL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

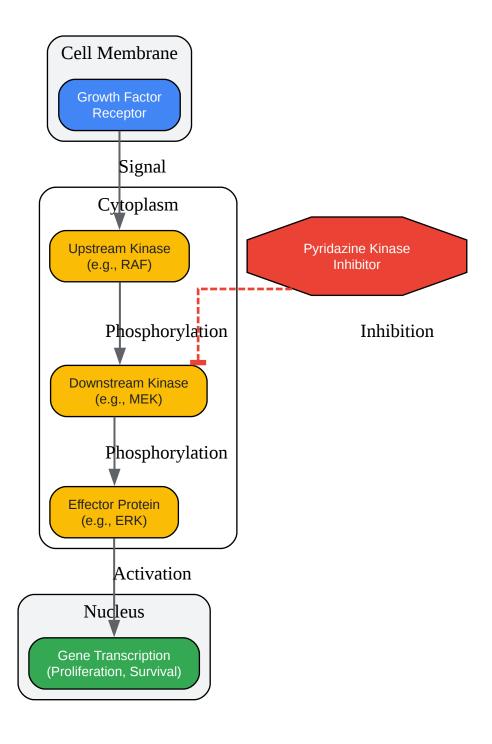


- Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Kinase Inhibition by Pyridazine Derivatives

Pyridazine-based compounds have been successfully developed as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. The following diagram illustrates a simplified kinase signaling cascade and the point of intervention for a pyridazine-based kinase inhibitor.





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Caption: Simplified kinase signaling pathway inhibited by a pyridazine derivative.

Antimicrobial Activity

Pyridazine and pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[12][13] These compounds represent



a promising class of molecules for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridazine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/Name	Microbial Strain	Gram	MIC (μg/mL)	Reference(s)
Pyridazinone derivative 7	Staphylococcus aureus (MRSA)	+	7.8 (μM)	[14]
Pyridazinone derivative 13	Acinetobacter baumannii	-	3.74 (μM)	[14]
Pyridazinone derivative 13	Pseudomonas aeruginosa	-	7.48 (μM)	[14]
Pyridazinone derivative 3	Staphylococcus aureus (MRSA)	+	4.52 (μM)	[14]
Chloro derivative	Escherichia coli	-	0.892 - 3.744	[15]
Chloro derivative	Pseudomonas aeruginosa	-	0.892 - 3.744	[15]
Chloro derivative	Serratia marcescens	-	0.892 - 3.744	[15]
Pyridazinone IX(a-c) series	Staphylococcus aureus & MRSA	+	0.5 - 128	[12]

Experimental Protocol: Broth Microdilution for MIC Determination

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The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[2][16]

Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
- Sterile 96-well microtiter plates
- Pyridazine test compounds
- Standard antibiotic for quality control (e.g., Gentamicin, Amikacin)
- 0.5 McFarland turbidity standard
- · Spectrophotometer or turbidity meter

- Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][16]
- Compound Dilution: Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 μL.[2]
- Inoculation: Inoculate each well containing the serially diluted compound with 100 μL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]



 MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13] The results can also be read using a microplate reader.

Anti-inflammatory Activity

Several pyridazine and pyridazinone derivatives have been investigated for their antiinflammatory properties.[17][18] A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[19]

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected pyridazine derivatives.

Compound ID/Name	Target	IC50 (μM)	Selectivity Index (SI) (COX-1/COX-2)	Reference(s)
Pyridazine derivative 4c	COX-2	0.26	-	[20]
Pyridazine derivative 6b	COX-2	0.18	6.33	[20]
Pyridazinone derivative 4a	COX-2	Potent	-	[17]
Pyridazinone derivative 9d	COX-2	Potent	-	[17]
Pyridazinone derivative 4ba	PDE4B	0.251	-	[21]
Celecoxib (Reference)	COX-2	0.35	-	[20]



Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandin E2 (PGE2).

Materials:

- Recombinant human COX-2 enzyme
- Arachidonic acid (substrate)
- Reaction buffer (e.g., Tris-HCl)
- Pyridazine test compounds
- Reference COX-2 inhibitor (e.g., Celecoxib)
- PGE2 EIA kit

- Compound Preparation: Prepare serial dilutions of the pyridazine test compounds and the reference inhibitor in the reaction buffer.
- Enzyme Reaction: In a suitable reaction vessel (e.g., microplate well), combine the reaction buffer, the COX-2 enzyme, and the test compound or vehicle control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
- Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
- Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
- Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
- PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction using a commercial PGE2 EIA kit according to the manufacturer's instructions.



 Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cardiovascular Activity

Pyridazine-containing compounds have been explored for their effects on the cardiovascular system, with many derivatives exhibiting vasodilator activity.[20][22] These compounds have the potential to be developed into treatments for hypertension and other cardiovascular diseases.[11]

Quantitative Data: Vasodilator Activity of Pyridazine Derivatives

The following table shows the vasorelaxant activity of selected pyridazine derivatives, expressed as EC50 or IC50 values.



Compound ID/Name	Assay	EC50/IC50 (μM)	Reference(s)
Pyridazine derivative 8a	Rat Aortic Rings	IC50 = 198	[3]
Pyridazine derivative 11a	Rat Aortic Rings	IC50 = 177	[3]
Pyridazin-3(2H)-one derivative 5	Rat Aortic Rings	EC50 = 0.339	[18]
Pyridazin-3(2H)-one derivative 4	Rat Aortic Rings	EC50 = 1.225	[18]
Pyridazin-3(2H)-one derivative 10c	Rat Aortic Rings	EC50 = 1.204	[18]
Pyridazin-3-one derivative 4f	Rat Aortic Rings	EC50 = 0.0136	[23]
Pyridazin-3-one derivative 4h	Rat Aortic Rings	EC50 = 0.0117	[23]
Pyridazin-3-one derivative 5d	Rat Aortic Rings	EC50 = 0.0053	[23]
Pyridazin-3-one derivative 5e	Rat Aortic Rings	EC50 = 0.0025	[23]
Hydralazine (Reference)	Rat Aortic Rings	EC50 = 18.210	[18]

Experimental Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay

This assay assesses the ability of a compound to induce relaxation in pre-contracted isolated aortic rings, providing a measure of its vasodilator effect.[24][25]

Materials:



- · Male Wistar or Sprague-Dawley rats
- Krebs-Henseleit (K-H) buffer solution
- Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
- Pyridazine test compounds
- Organ bath system with force transducers
- Data acquisition system

- Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold K-H buffer. Clean the aorta of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.[24]
- Mounting: Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. One end of the ring is attached to a fixed hook and the other to a force transducer.
- Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g), replacing the K-H buffer every 15-20 minutes.
- Pre-contraction: Contract the aortic rings by adding a vasoconstrictor agent, such as phenylephrine (e.g., $1 \mu M$) or KCl (e.g., 60-80 mM), to the organ bath. Wait for the contraction to reach a stable plateau.
- Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the
 pyridazine test compound to the bath in a cumulative manner, increasing the concentration
 stepwise. Record the relaxation response after each addition.
- Data Analysis: Express the relaxation at each concentration as a percentage of the precontraction induced by PE or KCI. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.



Other Biological Activities

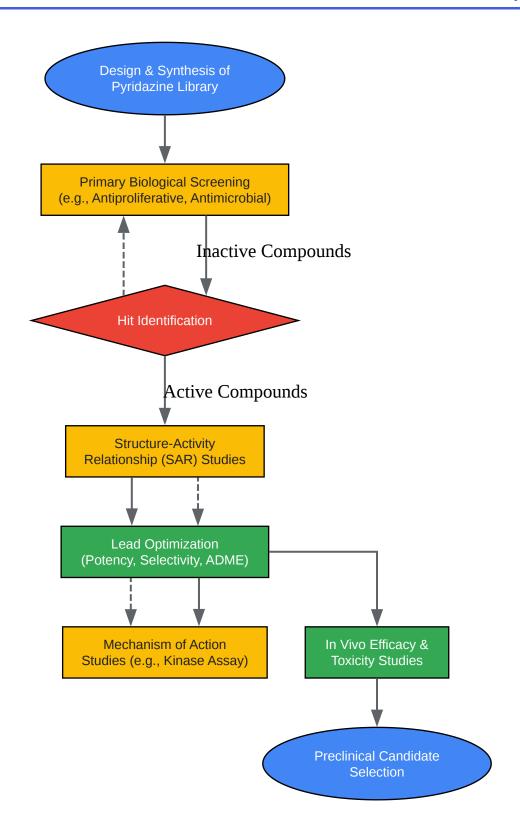
Beyond the major areas detailed above, the pyridazine scaffold has been associated with a range of other important biological activities.

- Herbicidal Activity: Certain pyridazine derivatives act as herbicides by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[7][26]
- Antiviral Activity: Pyridazine-containing compounds have shown promise as antiviral agents, with activity reported against various viruses, including influenza and hepatitis A virus (HAV).
 [6][25]
- Anticonvulsant Activity: Some pyridazine derivatives have been synthesized and evaluated for their potential to treat epilepsy and other seizure disorders.[27]

General Workflow for Biological Evaluation of Pyridazine Scaffolds

The discovery and development of biologically active pyridazine derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.





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Caption: General workflow for the discovery of bioactive pyridazine derivatives.



Conclusion

The pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural and electronic properties allow for the generation of diverse compound libraries with a wide range of biological activities. The examples and protocols provided in this guide highlight the significant potential of pyridazine derivatives in addressing critical unmet medical needs, from cancer and infectious diseases to inflammatory disorders and cardiovascular conditions. Further exploration of this versatile scaffold is poised to yield the next generation of innovative therapeutic agents.

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